6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine

Medicinal chemistry Kinase inhibitor design Structure-activity relationships

Secure a differentiated piperazinyl-pyrimidine intermediate for kinase (c-KIT, FLT3) and CCR4 antagonist programs. CAS 1535347-15-9 features a single N–H donor at the 4-position, preventing undesired bis-substitution seen with the primary amine analog (CAS 959696-43-6) and providing distinct hinge-binding geometry compared to the 2-methyl regioisomer (PDB 6KLA surrogate). The pre-installed N-ethylpiperazine and N-methylamino groups eliminate protecting-group strategies, enabling direct urea/amide/sulfonamide elaboration. Covered under EP2805947B1 Markush claims—order now to accelerate your SAR library synthesis.

Molecular Formula C11H19N5
Molecular Weight 221.3 g/mol
CAS No. 1535347-15-9
Cat. No. B1470642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine
CAS1535347-15-9
Molecular FormulaC11H19N5
Molecular Weight221.3 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NC=NC(=C2)NC
InChIInChI=1S/C11H19N5/c1-3-15-4-6-16(7-5-15)11-8-10(12-2)13-9-14-11/h8-9H,3-7H2,1-2H3,(H,12,13,14)
InChIKeyPFJCBIDANMUDLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine (CAS 1535347-15-9): Core Scaffold Identity and Procurement-Relevant Characteristics


6-(4-Ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine (CAS 1535347-15-9) is a disubstituted pyrimidine derivative with molecular formula C₁₁H₁₉N₅ and molecular weight 221.30 g·mol⁻¹, featuring an N-ethylpiperazine at the 6-position and an N-methylamino group at the 4-position of the pyrimidine ring [1]. This compound belongs to the piperazinyl-pyrimidine chemical class, a scaffold extensively explored in medicinal chemistry for kinase inhibition and chemokine receptor antagonism [2]. Its InChI representation (1S/C11H19N5/c1-3-15-4-6-16(7-5-15)11-8-10(12-2)13-9-14-11/h8-9H,3-7H2,1-2H3,(H,12,13,14)) confirms the precise regiochemistry of the 4-N-methylamino and 6-(4-ethylpiperazin-1-yl) substituents [1]. This compound is primarily positioned as a synthetic intermediate and research building block for generating elaborated piperazinyl-pyrimidine ligands targeting kinases such as c-KIT and FLT3 [3].

Why 6-(4-Ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine Cannot Be Indiscriminately Replaced by Other Piperazinyl-Pyrimidine Analogs


Within the piperazinyl-pyrimidine chemical space, subtle variations in substitution pattern profoundly alter hydrogen-bond donor/acceptor capacity, conformational preference, and downstream derivatization potential. The 4-N-methylamino group in CAS 1535347-15-9 provides exactly one hydrogen-bond donor (the secondary amine N–H) while the N-methyl group introduces steric bulk and eliminates the second N–H donor present in the primary amine analog 6-(4-ethylpiperazin-1-yl)pyrimidin-4-amine (CAS 959696-43-6) . This monomethylation distinguishes it from the 2-methyl regioisomer (6-(4-ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine), which places the methyl group on the pyrimidine ring carbon rather than on the exocyclic nitrogen—a difference that alters the hinge-binding geometry in kinase targets, as demonstrated by the co-crystal structure of the 2-methyl analog with c-KIT (PDB 6KLA) [1]. Furthermore, the 4-chloro precursor (4-chloro-6-(4-ethylpiperazin-1-yl)pyrimidine, CAS 1247461-83-1) lacks the methylamino functionality entirely and requires additional synthetic steps to install nitrogen nucleophiles . These structural distinctions mean that downstream biological activity—whether in kinase inhibition or GPCR antagonism—cannot be extrapolated from one analog to another without empirical verification, making indiscriminate substitution scientifically unjustified [2].

Quantitative Differentiation Evidence for 6-(4-Ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine Versus Closest Analogs


Hydrogen-Bond Donor Count: Monomethylation Differentiates CAS 1535347-15-9 from the Primary Amine Analog CAS 959696-43-6

The target compound possesses exactly one hydrogen-bond donor (the secondary amine N–H of the 4-N-methylamino group), whereas the des-methyl analog 6-(4-ethylpiperazin-1-yl)pyrimidin-4-amine (CAS 959696-43-6) contains two hydrogen-bond donors from the primary amine (–NH₂). This difference in H-bond donor count has direct consequences for target engagement: in kinase inhibitor design, the number and geometry of hinge-binding hydrogen bonds are critical selectivity determinants . The J. Med. Chem. 2019 study demonstrates that elaboration of the 6-(4-ethylpiperazin-1-yl)pyrimidin-4-amine scaffold generates potent c-KIT inhibitors, with the monomethylation state of the 4-amino group influencing both potency and conformational control of the target [1].

Medicinal chemistry Kinase inhibitor design Structure-activity relationships

Regiochemical Differentiation: 4-N-Methyl Versus 2-Methyl Substitution Alters Kinase Hinge-Binding Geometry

The 2-methyl regioisomer N-[6-(4-ethylpiperazin-1-yl)-2-methyl-pyrimidin-4-yl]-5-pyridin-4-yl-1,3-thiazol-2-amine (compound 15a) has been co-crystallized with human c-KIT kinase domain (PDB 6KLA), confirming that the 2-methyl group occupies a specific hydrophobic pocket in the kinase hinge region [1]. In contrast, CAS 1535347-15-9 bears the methyl group on the exocyclic 4-amino nitrogen rather than on the pyrimidine C2 carbon. This regiochemical difference is critical because the 4-N-methylamino group projects toward the solvent-exposed region in kinase binding modes, whereas the 2-methyl group engages the hydrophobic gatekeeper pocket [2]. Consequently, the two regioisomers are not interchangeable; the 2-methyl analog (PDB 6KLA) provides direct structural evidence of kinase engagement, while the 4-N-methyl compound is positioned as a distinct intermediate for divergent vector elaboration.

Kinase crystallography c-KIT inhibition Regiochemistry

Synthetic Utility: Direct Elaboration to Potent c-KIT/FLT3 Inhibitors Validated in Xenograft Models

The 6-(4-ethylpiperazin-1-yl)pyrimidin-4-amine scaffold—the direct synthetic precursor to the target compound by N-methylation—serves as the core for compound 10a (1-(5-ethyl-isoxazol-3-yl)-3-(4-{2-[6-(4-ethylpiperazin-1-yl)pyrimidin-4-ylamino]-thiazol-5-yl}phenyl)urea), a conformationally controlled c-KIT inhibitor [1]. Compound 10a demonstrated potent inhibition of both unactivated and activated c-KIT, with the distinct ability to switch activated c-KIT back to its structurally inactive state—a unique binding mechanism confirmed by X-ray crystallography [2]. In vivo, 10a exhibited excellent efficacy in GIST xenograft models, and its inhibitory profile extended to clinically relevant c-KIT mutants including those conferring resistance to imatinib [3]. The target compound CAS 1535347-15-9, as the N-methyl analog of this validated scaffold core, provides a strategically differentiated intermediate for SAR exploration around the 4-amino substitution and its impact on c-KIT/FLT3 selectivity.

Synthetic intermediate c-KIT inhibitor Antitumor xenograft

CCR4 Antagonism Patent Scope: Structural Differentiation Within the Piperazinyl-Pyrimidine Chemotype

The European patent EP2805947B1 (granted 2017-02-22) broadly claims piperazinyl-pyrimidine derivatives of formula I as CCR4 antagonists, with utility in asthma, allergic dermatitis, and other CCR4-mediated conditions [1]. The target compound CAS 1535347-15-9, bearing a 4-N-methylamino substituent and a 6-(4-ethylpiperazin-1-yl) group, falls within the structural scope of formula I where the pyrimidine core is disubstituted with an amino group at position 4 and a piperazine at position 6 [2]. The specific N-methylation distinguishes it from the broader set of claimed compounds that may bear unsubstituted, dialkylated, or acylated amines at the 4-position. Within the CCR4 patent landscape, this specific substitution pattern represents a defined chemical embodiment with distinct physicochemical properties (logP, basicity, H-bonding) that differentiate it from other claimed analogs in the same patent family [3].

CCR4 antagonism Chemokine receptor Immuno-oncology

Procurement-Driven Application Scenarios for 6-(4-Ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine


Kinase-Focused Medicinal Chemistry: c-KIT and FLT3 Inhibitor Lead Generation

This compound serves as a differentiated intermediate for generating libraries of piperazinyl-pyrimidine kinase inhibitors targeting c-KIT and FLT3. The 4-N-methylamino group provides a monomethylated hinge-binding motif that can be further elaborated via urea, amide, or sulfonamide linkages to access the DFG-out conformational control mechanism validated by compound 10a in GIST xenograft models [1]. Unlike the des-methyl analog (CAS 959696-43-6), the N-methyl group precludes undesired bis-substitution during library synthesis and offers a distinct hydrogen-bonding profile for kinase selectivity screening .

CCR4 Antagonist Development for Allergic and Autoimmune Indications

As a specific embodiment within the Markush claims of EP2805947B1, this compound provides a composition-of-matter-defined entry point for CCR4 antagonist programs in asthma, allergic dermatitis, and related indications [2]. The 4-N-methylamino substituent occupies an intermediate steric and electronic space among the claimed 4-amino variants, enabling systematic SAR exploration of the pyrimidine 4-position while maintaining the 6-(4-ethylpiperazin-1-yl) pharmacophore constant. This is particularly relevant for organizations seeking to differentiate their CCR4 antagonist candidates from earlier-generation chemotypes [3].

Structure-Based Drug Design Leveraging PDB 6KLA as a Surrogate Template

Although the direct co-crystal structure of CAS 1535347-15-9 is not available, the 2-methyl regioisomer co-crystal structure with c-KIT (PDB 6KLA) provides a valuable surrogate template for computational modeling [4]. The key structural difference—N4-methyl versus C2-methyl—maps to distinct vectors in the kinase binding site, allowing computational chemists to model the divergent binding modes and predict selectivity differences between the two regioisomeric series. This enables structure-based optimization campaigns that leverage the target compound's unique substitution pattern [5].

Building Block Supply for Parallel Synthesis and DNA-Encoded Library (DEL) Production

The compound's bifunctional nature—with a nucleophilic 4-N-methylamino group and a tertiary amine in the ethylpiperazine—makes it suitable as a diversity element in parallel synthesis arrays and DNA-encoded library (DEL) production [6]. Its molecular weight (221.30) and calculated physicochemical properties place it within the lead-like chemical space, and its availability as a discrete, characterized building block (InChI-confirmed structure) supports quality-controlled library enumeration . Procurement of this specific intermediate avoids the synthetic burden of introducing the N-methyl group post-coupling, which would require protecting-group strategies and reduce overall yield.

Quote Request

Request a Quote for 6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.